
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine, also known as AEMT, is a nucleoside analog that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thymidine and has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is not fully understood. However, studies have shown that 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is incorporated into the DNA of cells and can inhibit the replication of viruses and cancer cells. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can also induce apoptosis, which is a form of programmed cell death.
Biochemical And Physiological Effects
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been shown to have several biochemical and physiological effects. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can inhibit the replication of viruses and cancer cells, induce apoptosis, and modulate the immune response. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has also been shown to have anti-inflammatory properties and can reduce the production of cytokines.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is its antiviral and anticancer properties. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can be used to inhibit the replication of viruses and cancer cells in vitro. However, 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has some limitations for lab experiments. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood.
Future Directions
There are several future directions for 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine research. One direction is the development of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine-based gene therapies for the treatment of viral infections and cancer. Another direction is the study of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine's mechanism of action and its effects on normal cells. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can also be used as a tool for studying DNA replication and repair mechanisms. Further research is needed to fully understand the potential applications of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine in various fields of scientific research.
Conclusion:
In conclusion, 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is a nucleoside analog that has gained significant attention in the field of scientific research due to its potential applications in various fields. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been synthesized through several methods and has been extensively studied for its antiviral and anticancer properties. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine's mechanism of action is not fully understood, but it has been shown to inhibit the replication of viruses and cancer cells and induce apoptosis. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has several advantages for lab experiments, but its effects on normal cells are not fully understood. There are several future directions for 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine research, including the development of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine-based gene therapies and the study of its mechanism of action.
Synthesis Methods
The synthesis of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine involves several steps. The first step is the protection of the hydroxyl group of thymidine with a benzyl group. This is followed by the reaction of the protected thymidine with 2-azido-1-(hydroxymethyl)ethanol in the presence of a Lewis acid catalyst. The benzyl group is then removed using hydrogenolysis, resulting in the formation of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine.
Scientific Research Applications
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is in the field of gene therapy. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been shown to have antiviral properties and can inhibit the replication of viruses such as HIV-1 and herpes simplex virus. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has also been shown to be effective in inhibiting the replication of cancer cells.
properties
CAS RN |
127559-73-3 |
|---|---|
Product Name |
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine |
Molecular Formula |
C9H13N5O4 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
1-[(1-azido-3-hydroxypropan-2-yl)oxymethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N5O4/c1-6-3-14(9(17)12-8(6)16)5-18-7(4-15)2-11-13-10/h3,7,15H,2,4-5H2,1H3,(H,12,16,17) |
InChI Key |
QHHGZUNIBSYYTP-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)COC(CN=[N+]=[N-])CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)COC(CN=[N+]=[N-])CO |
synonyms |
1-((2-azido-1-(hydroxymethyl)ethoxy)methyl)thymine acycloAZT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



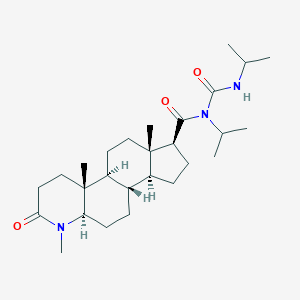
![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)

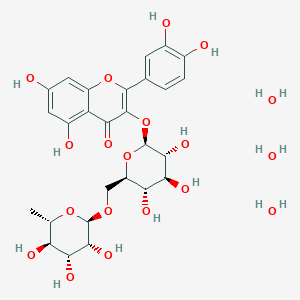
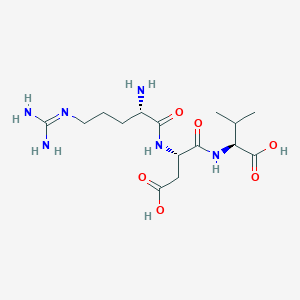

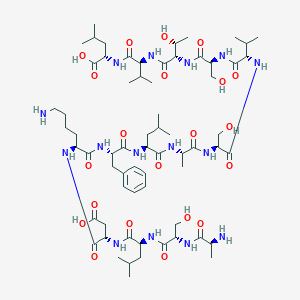
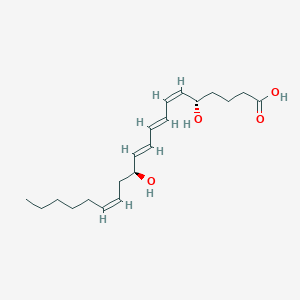
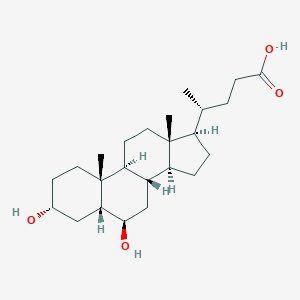

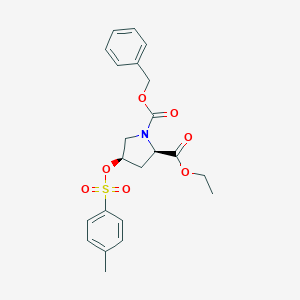
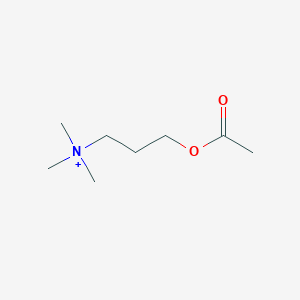
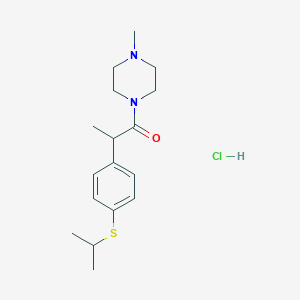
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)